![molecular formula C11H11N3O3 B567426 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one CAS No. 1272756-10-1](/img/structure/B567426.png)

6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, also known as NTBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for drug development and other research applications. In

Wissenschaftliche Forschungsanwendungen

Field-Effect Transistor Applications

The compound has been used in the study of photoisomerization and thermal reactions of photochromic spiropyran (SP) molecules on the channel of a MoS2 field-effect transistor (FET) . The study observed a clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule, which was due to the change of the SP molecule to merocyanine (MC). This demonstrates the possibility of this system in logical operation applications .

Smart Color-Changing Textiles

The compound has been used in the development of smart color-changing textiles . A series of photochromic molecules containing spiropyran with different free volume groups have been designed and synthesized by introducing flexible spacers. The photosensitivity of the molecules increased with the increase of molecular free volume. The photochromic materials have potential applications in the field of smart textiles, optical devices, anti-counterfeiting, etc .

Photo-Switchable Smart Window Applications

The compound has been used in the development of photo-switchable smart window applications . The photochromic transparent wood exhibits a vibrant purple-to-colorless color change under the illumination of light. The proposed photochromic transparent wood shows potential applications in mechanically robust, energy-efficient, photo-switchable, and colorful smart windows on a large scale .

Water-Soluble Photochromic Dyes

The compound has been used in the synthesis of water-soluble photochromic dyes for woolen fiber coloration with good water solubility, substantivity, and washing fastness .

Wirkmechanismus

Target of Action

It’s known that the compound is a photochromic spiropyran molecule , which suggests that its targets could be related to light-sensitive processes or systems.

Mode of Action

The compound undergoes a photoisomerization process, changing from a spiropyran (SP) molecule to a merocyanine (MC) molecule upon exposure to UV light . This change is reversible, and the MC molecule can revert back to the SP form either through thermal annealing or exposure to green light . The process of change from MC to SP involves two types of decay rates, corresponding to the molecules attached directly to the substrate and those in the upper layer .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its photoisomerization and thermal reset properties . The photoisomerization from SP to MC is due to the upper layer molecules and the dipole moment in the surface normal direction .

Pharmacokinetics

The compound’s photoisomerization and thermal reset properties suggest that its bioavailability could be influenced by light and temperature conditions .

Result of Action

The primary result of the compound’s action is the shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule . This shift is due to the change of the SP molecule to MC . A complete reset from MC to SP molecule is achieved by thermal annealing, while the injection of green light could revert the property to the original condition .

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors such as light and temperature . UV light triggers the photoisomerization from SP to MC, while green light or thermal annealing can revert the MC back to SP . The estimated activation energy of 90 kJ/mol for the reset process allows for the calculation of the conversion rate in a controllable temperature range .

Eigenschaften

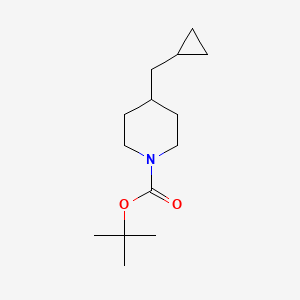

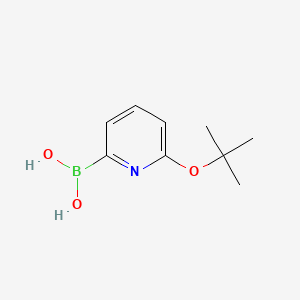

IUPAC Name |

6-nitrospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10-8-6-7(14(16)17)2-3-9(8)12-11(13-10)4-1-5-11/h2-3,6,12H,1,4-5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSURDWUMJXDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701179825 |

Source

|

| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1272756-10-1 |

Source

|

| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)